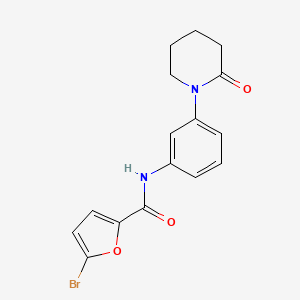

![molecular formula C15H9Cl2NO B2508633 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-65-9](/img/structure/B2508633.png)

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole" is a derivative of benzoxazole, a heterocyclic compound known for its diverse pharmacological activities. Benzoxazole derivatives have been studied for their potential applications in medicine and materials science due to their unique chemical properties and biological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves condensation reactions or transformations of related heterocyclic compounds. For instance, the synthesis of various benzoxazole derivatives has been achieved through the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate, yielding compounds that can be further transformed into amides, esters, and peptides . Similarly, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives have been synthesized and converted into other heterocyclic compounds through reactions with ammonia, primary amines, or hydrazine . These methods demonstrate the versatility of benzoxazole chemistry in generating a wide array of functionalized molecules.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, a related compound, 2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole, was found to crystallize in the monoclinic system with the oxazole and toluene rings in an almost planar conformation. The dihedral angle between these rings was determined to be 9.49(6)°, indicating a degree of conjugation between the rings . Such structural information is crucial for understanding the electronic properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including photochromism and solvatochromism, due to their conjugated systems and the presence of functional groups capable of proton transfer. The chromogenic properties of related benzoxazole compounds have been studied, revealing solvatochromism at the keto-enol equilibrium and photochromism with reversible photoconversion between keto and enol forms . These properties are significant for the development of materials with light-responsive characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and substituents. For instance, the chromogenic benzoxazole studied exhibited intense fluorescence with a significant Stokes shift and quantum yields ranging from 0.08 to 0.19. The complexes of this ligand with Zn(II) and Cd(II) showed effective blue fluorescence and resistance to photodegradation . Additionally, the antimycobacterial and photosynthesis-inhibiting activities of a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles were evaluated, with some derivatives showing higher activity against certain mycobacterial strains than the standard drug isoniazid . These findings highlight the potential of benzoxazole derivatives in medicinal chemistry and materials science applications.

Applications De Recherche Scientifique

Antimycobacterial and Photosynthesis-Inhibiting Evaluation

A study explored a series of compounds, including variations of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, assessing their effectiveness against mycobacterial strains and their ability to inhibit photosynthetic electron transport in chloroplasts. Some compounds displayed significant activity against certain mycobacterial strains and influenced photosynthetic electron transport, indicating potential applications in antimycobacterial therapy and understanding photosynthesis mechanisms (Imramovský et al., 2014).

Anticancer Activity

Different benzoxazole derivatives, including those structurally related to 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole, have been synthesized and tested for anticancer properties. These compounds showed notable cytotoxicity in breast cancer cell lines, highlighting their potential as therapeutic agents for cancer treatment (Odame et al., 2021).

Fluorescent Probe Sensing

Benzoxazole derivatives have been applied in developing fluorescent probes for sensing pH and metal cations. This indicates their utility in biochemical and environmental sensing applications (Tanaka et al., 2001).

Antifungal Activity

Studies on benzoxazole derivatives, including those similar to this compound, have shown efficacy in inhibiting fungal growth. These findings suggest potential applications in developing new antifungal agents (Zomorodian, 2020).

Synthesis of Derivatives and Structural Analysis

Research has focused on synthesizing various benzoxazole derivatives and analyzing their structures, providing insights into the chemical properties and potential applications of these compounds in various fields, including material science and drug development (Sivakumar et al., 2018).

Propriétés

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSZVEMSWPKGIS-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)